molecular formula C17H14O2 B6380097 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% CAS No. 899827-12-4

2-Methoxy-4-(naphthalen-1-yl)phenol, 95%

Cat. No. B6380097
CAS RN: 899827-12-4
M. Wt: 250.29 g/mol
InChI Key: AWBITUJXWFXJBR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(naphthalen-1-yl)phenol, 95% (2M4NP) is a phenolic compound with a wide range of applications in the chemical, pharmaceutical, and biomedical industries. It is a highly effective synthetic agent and is used in the production of many drugs and other chemical products. 2M4NP has been studied extensively in the scientific community and its potential uses are still being explored.

Scientific Research Applications

2-Methoxy-4-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds. It has also been used to study the effect of oxygen on the oxidation of organic compounds. Furthermore, it has been used to study the effect of chromium on the corrosion of metals. Additionally, 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% has been used in the study of the properties of polymers and in the study of the structure and reactivity of organic molecules.

Mechanism of Action

2-Methoxy-4-(naphthalen-1-yl)phenol, 95% is a phenolic compound that exhibits a wide range of biological activities. Its mechanism of action is not fully understood, but it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to possess anti-inflammatory, anti-microbial, and anti-cancer properties.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-1-yl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and protect against DNA damage. It has also been shown to reduce the risk of cardiovascular disease and improve cognitive function. Additionally, 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% has been shown to protect against certain types of cancer and reduce the risk of certain types of infections.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(naphthalen-1-yl)phenol, 95% is a highly effective synthetic agent and is widely used in laboratory experiments. Its advantages include its high purity, its low cost, and its easy availability. Its limitations include its low solubility in water and its instability in the presence of light and air.

Future Directions

The potential applications of 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% are still being explored. Future research could focus on the development of new synthetic methods for the production of 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% and its derivatives. Additionally, further research could focus on the development of new methods to improve the solubility and stability of 2-Methoxy-4-(naphthalen-1-yl)phenol, 95%. Furthermore, research could be conducted to further explore the biochemical and physiological effects of 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% and its derivatives. Finally, research could be conducted to explore the potential applications of 2-Methoxy-4-(naphthalen-1-yl)phenol, 95% and its derivatives in the medical and pharmaceutical industries.

Synthesis Methods

2-Methoxy-4-(naphthalen-1-yl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with naphthalene-1-sulfonic acid in aqueous solution. This reaction produces 2-methoxy-4-(naphthalen-1-yl)phenol in a yield of 95%. The second step is the purification of the compound by recrystallization. The recrystallization process involves the addition of a suitable solvent to the reaction mixture, followed by the addition of a precipitating agent. The recrystallized product is then filtered and dried to obtain a pure sample of 2-Methoxy-4-(naphthalen-1-yl)phenol, 95%.

properties

IUPAC Name

2-methoxy-4-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-19-17-11-13(9-10-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBITUJXWFXJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(naphthalen-1-yl)phenol

CAS RN

899827-12-4
Record name 2-Methoxy-4-(1-naphthalenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899827-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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